molecular formula C20H14ClFN6O3 B2367212 N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1396809-43-0

N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2367212
CAS No.: 1396809-43-0
M. Wt: 440.82
InChI Key: OAFQXNMYYFKGGT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14ClFN6O3 and its molecular weight is 440.82. The purity is usually 95%.
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Biological Activity

N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a distinctive structure characterized by several functional groups:

Property Details
Molecular Formula C19H17ClF N4O2
Molecular Weight 397.82 g/mol
IUPAC Name This compound

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to N-(2-chloro-4-fluorobenzyl)-2-(2-oxo...) have shown efficacy against Mycobacterium tuberculosis (Mtb). For instance, a related oxadiazole compound demonstrated an IC50 value of 1.35 to 2.18 μM against Mtb H37Ra, suggesting that derivatives of this class could be promising candidates for tuberculosis treatment .

Antitumor Activity

The compound's structural similarity to other known anti-tumor agents suggests potential activity against cancer cells. Research indicates that derivatives with similar scaffolds inhibit Class I PI3K enzymes, which are crucial in regulating cell growth and survival pathways. Such inhibition can lead to reduced tumor proliferation .

The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes and receptors. For example:

  • Enzyme Inhibition : The oxadiazole moiety may interact with the active sites of enzymes involved in critical metabolic pathways, leading to altered enzyme activity and subsequent biological effects.

Study 1: Anti-Tubercular Properties

A series of substituted oxadiazoles were synthesized and evaluated for their anti-tubercular activity. Among them, compounds with similar structures to N-(2-chloro-4-fluorobenzyl)-... showed IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential against resistant strains of Mtb .

Study 2: Cytotoxicity Assessment

Cytotoxic effects on human embryonic kidney cells (HEK293) were evaluated alongside antimicrobial activity. The most active compounds demonstrated low toxicity profiles with high selectivity indices (SI), suggesting a favorable therapeutic window for further development as anti-tubercular agents .

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN6O3/c21-15-7-14(22)3-1-12(15)8-25-17(29)11-28-10-13(2-4-18(28)30)20-26-19(27-31-20)16-9-23-5-6-24-16/h1-7,9-10H,8,11H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFQXNMYYFKGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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